N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-{5-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2-{[4-(PROP-2-EN-1-YL)-5-(PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a thiazole ring, a triazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2-{[4-(PROP-2-EN-1-YL)-5-(PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the chlorophenylmethyl group. The triazole ring is then synthesized and attached to the thiazole ring. Finally, the sulfanylacetamide group is introduced under controlled conditions to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2-{[4-(PROP-2-EN-1-YL)-5-(PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{5-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2-{[4-(PROP-2-EN-1-YL)-5-(PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{5-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2-{[4-(PROP-2-EN-1-YL)-5-(PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-CHLORO-PHENYL)-1-(3-METHOXY-PROPYLCARBAMOYL)-VINYL)-4-METHYL-BENZAMIDE
- N-(3-CHLORO-4-FLUOROPHENYL)-4-METHOXYBENZAMIDE
Uniqueness
N-{5-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2-{[4-(PROP-2-EN-1-YL)-5-(PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is unique due to its combination of functional groups and ring structures, which confer specific chemical and biological properties
Properties
Molecular Formula |
C22H19ClN6OS2 |
---|---|
Molecular Weight |
483.0 g/mol |
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H19ClN6OS2/c1-2-11-29-20(16-7-9-24-10-8-16)27-28-22(29)31-14-19(30)26-21-25-13-18(32-21)12-15-3-5-17(23)6-4-15/h2-10,13H,1,11-12,14H2,(H,25,26,30) |
InChI Key |
WJKHTLYSUSQBJJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl)C4=CC=NC=C4 |
Origin of Product |
United States |
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